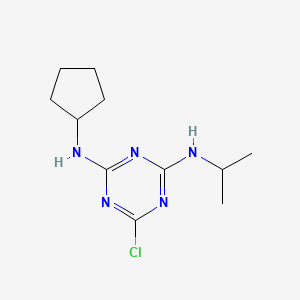
6-Chloro-N-cyclopentyl-N'-isopropyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-cyclopentyl-N’-isopropyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclopentyl-N’-isopropyl-1,3,5-triazine-2,4-diamine typically involves the reaction of appropriate amines with triazine derivatives. One common method involves the substitution of a chlorine atom in a triazine ring with cyclopentyl and isopropyl amines. The reaction is usually carried out in a solvent such as dioxane or dichloroethane, with the presence of a base like sodium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can significantly reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N-cyclopentyl-N’-isopropyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with different nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
6-Chloro-N-cyclopentyl-N’-isopropyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N-cyclopentyl-N’-isopropyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the growth of bacteria and fungi by interfering with their enzymatic processes and cellular functions. The exact molecular pathways and targets are still under investigation, but it is known that triazine derivatives can disrupt the synthesis of nucleic acids and proteins in microbial cells .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-Chloro-N-cyclopentyl-N’-isopropyl-1,3,5-triazine-2,4-diamine is unique due to its specific substituents, which confer distinct chemical and biological properties. Unlike atrazine and propazine, which are primarily used as herbicides, this compound has broader applications in scientific research, particularly in the fields of chemistry and biology .
Propiedades
Número CAS |
84712-76-5 |
|---|---|
Fórmula molecular |
C11H18ClN5 |
Peso molecular |
255.75 g/mol |
Nombre IUPAC |
6-chloro-4-N-cyclopentyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H18ClN5/c1-7(2)13-10-15-9(12)16-11(17-10)14-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H2,13,14,15,16,17) |
Clave InChI |
XWFNWQAZWHPBNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC(=NC(=N1)NC2CCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13149016.png)
![(2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B13149017.png)
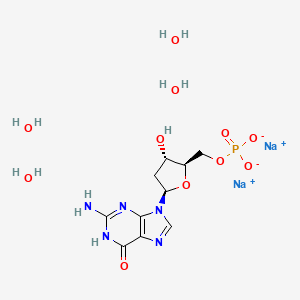
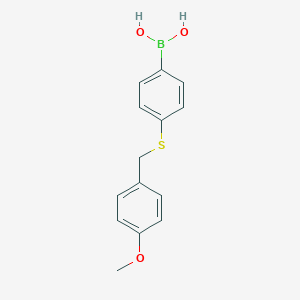
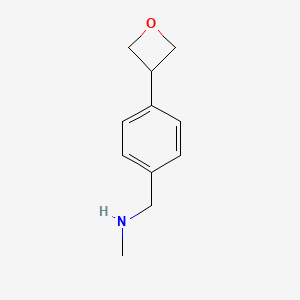


![N-[5-(Diethylamino)pentan-2-yl]-1H-imidazole-1-carboxamide](/img/structure/B13149059.png)

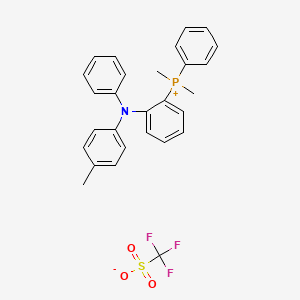
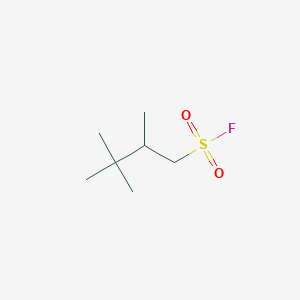
![1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione](/img/structure/B13149078.png)
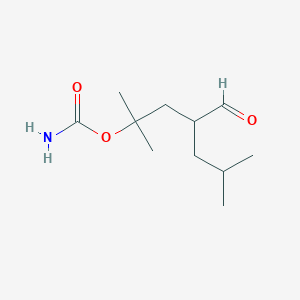
![2-Chloroimidazo[1,2-a]pyrazine](/img/structure/B13149082.png)
